molecular formula C24H29N3O4 B11266018 3-((3,4-diethoxyphenethyl)amino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

3-((3,4-diethoxyphenethyl)amino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B11266018
M. Wt: 423.5 g/mol
InChI Key: QUROCYITKXFRSR-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with ethoxyphenyl and diethoxyphenylethyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The reaction begins with the ethylation of 3,4-dihydroxybenzaldehyde to form 3,4-diethoxybenzaldehyde.

    Synthesis of the Diethoxyphenylethyl Intermediate: The 3,4-diethoxybenzaldehyde undergoes a reductive amination with ethylamine to yield 3,4-diethoxyphenylethylamine.

    Formation of the Pyrazinone Core: The final step involves the cyclization of the diethoxyphenylethylamine with 4-ethoxyphenylhydrazine in the presence of a suitable catalyst to form the desired pyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate and facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
  • 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Uniqueness

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-ethoxyphenyl)pyrazin-2-one

InChI

InChI=1S/C24H29N3O4/c1-4-29-20-10-8-19(9-11-20)27-16-15-26-23(24(27)28)25-14-13-18-7-12-21(30-5-2)22(17-18)31-6-3/h7-12,15-17H,4-6,13-14H2,1-3H3,(H,25,26)

InChI Key

QUROCYITKXFRSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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